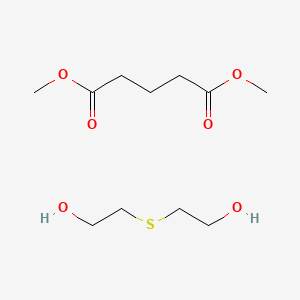![molecular formula C8H13NO3Si B14496409 1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63330-88-1](/img/structure/B14496409.png)
1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a unique organosilicon compound with the molecular formula C8H15NO3Si and a molecular weight of 201.2951 g/mol . This compound is part of the silatrane family, which are known for their tricyclic structures and significant biological activity .
Preparation Methods
The synthesis of 1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br) . This reaction yields the corresponding 1-substituted silatranes in good yields
Chemical Reactions Analysis
1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include mercury (II) salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to form stable complexes with various biological molecules, leading to its significant biological activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its mechanism of action.
Comparison with Similar Compounds
1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique among silatranes due to its ethynyl group. Similar compounds include:
- 1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
These compounds share the tricyclic silatrane structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
CAS No. |
63330-88-1 |
|---|---|
Molecular Formula |
C8H13NO3Si |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H13NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h1H,3-8H2 |
InChI Key |
SURKHQOLKCJLSC-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


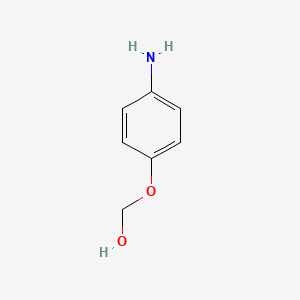
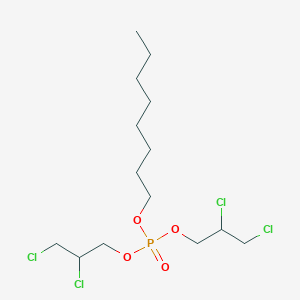
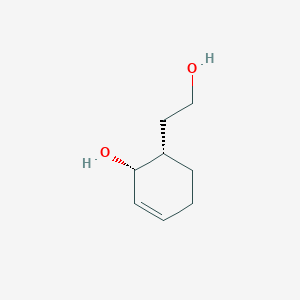
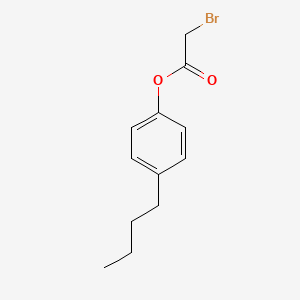
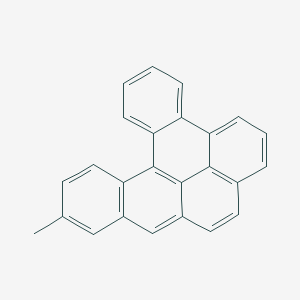
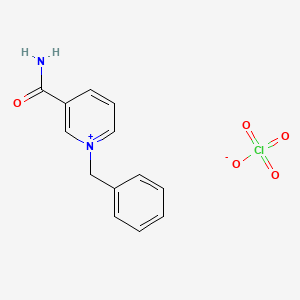
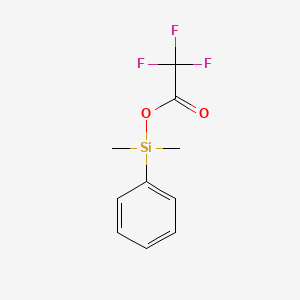
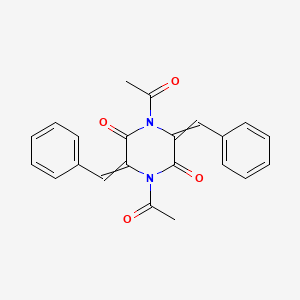
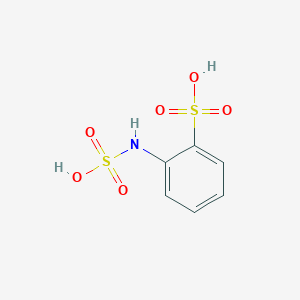
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
